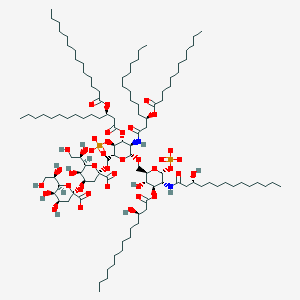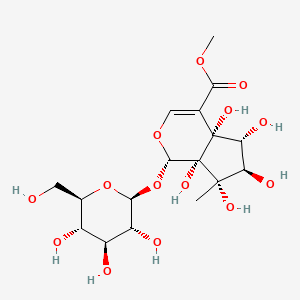![molecular formula C18H17N3O3 B1264070 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)
1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties
The spectroscopic properties of related compounds, specifically those involving quinolinyloxymethyl and pyrrolidinyl groups, have been extensively studied. These studies focus on understanding the electronic absorption, excitation, and fluorescence properties of these compounds in various solvents. This research provides insight into the potential applications of these compounds in fields like fluorescence spectroscopy and quantum chemistry calculations (Al-Ansari, 2016).
Antibacterial Activity
Compounds with a structure similar to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone have shown promising antibacterial activity. For instance, certain quinolone derivatives demonstrated potent antibacterial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994), (Asahina et al., 2008).
Neuroprotective Potential
Studies have explored the neuroprotective potential of compounds structurally similar to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone. These studies highlight the effectiveness of specific mGlu1 and mGlu5 receptor antagonists in providing neuroprotection in vitro and in vivo models of diseases (Szydlowska et al., 2007).
Antimicrobial and Antioxidant Activities
Compounds with pyrazole moieties, related to the chemical structure , have been synthesized and tested for antimicrobial and antioxidant activities. These studies provide an understanding of the potential applications of such compounds in treating bacterial infections and as antioxidants (Lynda, 2021).
Anxiolytic Effects
Research into compounds with similar structures has also delved into their anxiolytic effects. These studies are important for understanding the potential of such compounds in treating anxiety disorders (Pietraszek et al., 2005).
Synthesis and Chemical Properties
There is significant research on the synthesis and chemical properties of compounds structurally related to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone. This research includes the synthesis of various derivatives and their subsequent analysis, providing valuable information for potential applications in chemical synthesis and drug development (Michael et al., 1990), (Belyaeva et al., 2018).
Eigenschaften
Produktname |
1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone |
|---|---|
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
pyrrolidin-1-yl-[5-(quinolin-6-yloxymethyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C18H17N3O3/c22-18(21-8-1-2-9-21)17-11-15(24-20-17)12-23-14-5-6-16-13(10-14)4-3-7-19-16/h3-7,10-11H,1-2,8-9,12H2 |
InChI-Schlüssel |
KAEPEHRFCSWKBY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



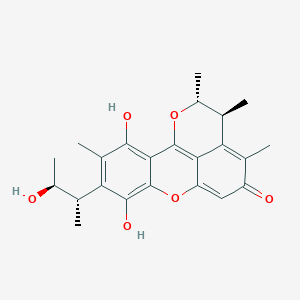
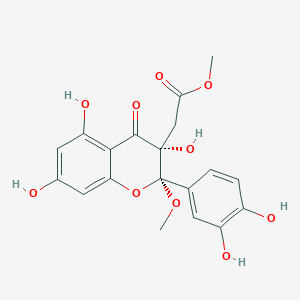
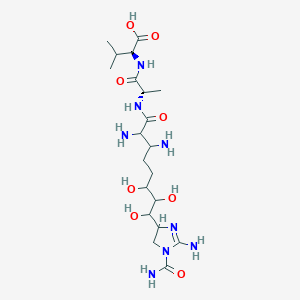
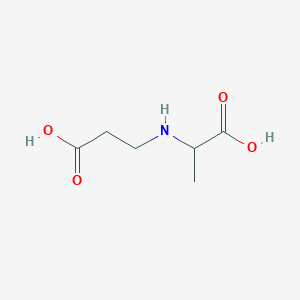
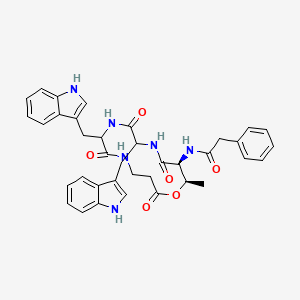
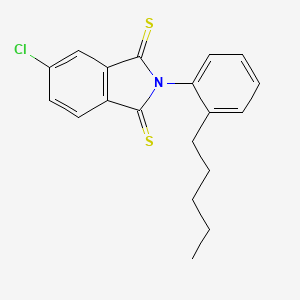
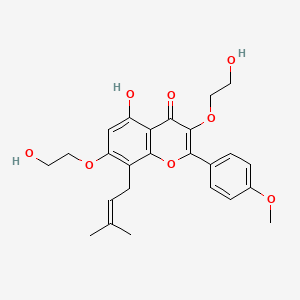

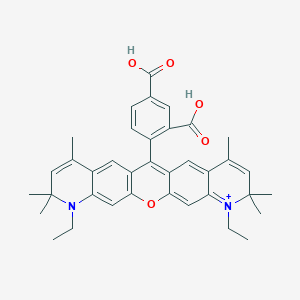
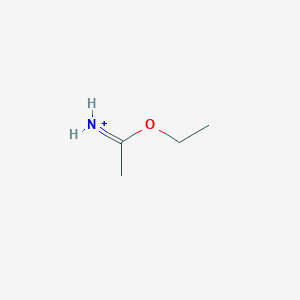
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
